Product packaging for Isoxazole, 4-methyl-3,5-diphenyl-(Cat. No.:CAS No. 10557-77-4)

Isoxazole, 4-methyl-3,5-diphenyl-

Cat. No.: B13998159
CAS No.: 10557-77-4
M. Wt: 235.28 g/mol
InChI Key: MCOYCMSBSPWRPU-UHFFFAOYSA-N
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Description

Significance of Five-Membered Heterocyclic Frameworks in Chemical Research

Five-membered heterocycles, such as isoxazole (B147169), pyrazole, imidazole, and thiazole, are fundamental building blocks in the synthesis of a myriad of organic compounds. frontiersin.org Their prevalence in natural products and their ability to serve as core structures in numerous pharmaceuticals underscore their significance. frontiersin.orgresearchgate.net These ring systems, containing at least one heteroatom, exhibit unique physicochemical properties that make them invaluable in medicinal chemistry and materials science. researchgate.netmdpi.com The arrangement of heteroatoms within the ring influences polarity, metabolic stability, solubility, and bioavailability, all critical factors in the design of effective therapeutic agents. mdpi.com Consequently, the development of novel synthetic methodologies for these heterocycles remains an active and vital area of chemical research. frontiersin.orgfrontiersin.org

Overview of Isoxazole as a Privileged Scaffold in Contemporary Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netrsc.orgnih.gov This designation stems from its frequent appearance in a wide range of biologically active compounds. benthamdirect.comnih.gov The isoxazole moiety is a key pharmacophore in many commercially available drugs, demonstrating its utility in drug discovery programs. rsc.orgnih.gov

The stability of the isoxazole ring allows for extensive functionalization, while its characteristic weak N-O bond provides a site for strategic ring-cleavage reactions under specific conditions. benthamdirect.comresearchgate.net This dual nature makes isoxazoles versatile synthetic intermediates, capable of being transformed into a variety of other functional groups. benthamdirect.comresearchgate.net The most common methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. benthamdirect.comresearchgate.net

Contextualization of Substituted Isoxazoles: Focus on 4-Methyl-3,5-diphenylisoxazole

Substituted isoxazoles, such as 4-methyl-3,5-diphenylisoxazole, are of particular interest due to the influence of their substituents on the chemical and biological properties of the core isoxazole ring. The presence of phenyl groups at the 3 and 5 positions, and a methyl group at the 4 position, significantly impacts the molecule's steric and electronic characteristics. The synthesis of such highly substituted isoxazoles can be achieved through various methods, including the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This specific compound serves as a key intermediate in the synthesis of other valuable molecules. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B13998159 Isoxazole, 4-methyl-3,5-diphenyl- CAS No. 10557-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10557-77-4

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-methyl-3,5-diphenyl-1,2-oxazole

InChI

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

MCOYCMSBSPWRPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical and Physical Properties

The fundamental properties of a chemical compound dictate its behavior and potential applications. For 4-methyl-3,5-diphenylisoxazole, these properties are a direct consequence of its molecular structure.

PropertyValue
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.28 g/mol
Melting Point 97-98 °C
Appearance White solid

This data is compiled from available chemical literature and databases. chemicalbook.comchemscene.com

Reactivity Profiles and Mechanistic Investigations of 4 Methyl 3,5 Diphenylisoxazole and Its Derivatives

Ring-Opening Reactions and Transformations of the Isoxazole (B147169) Corechemrxiv.orgbeilstein-journals.org

The stability of the isoxazole ring is highly dependent on the substitution pattern and the reaction conditions. Ring-opening reactions can be initiated by various reagents, leading to the formation of different products. These transformations are of significant synthetic utility, as they allow for the conversion of the heterocyclic system into valuable acyclic building blocks. chemrxiv.orgbeilstein-journals.org

Reductive and Basic Condition-Mediated Ring Cleavagechemrxiv.org

The N-O bond in the isoxazole ring is the weakest bond and is susceptible to cleavage under reductive conditions. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation, dissolving metal reductions, and other chemical reductants. For instance, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) leads to the reductive cleavage of the isoxazole ring. rsc.org

Base-catalyzed ring-opening of isoxazoles is also a well-established transformation. rsc.org The reaction is initiated by the abstraction of a proton from the C3 position, which is the most acidic proton on the isoxazole ring. This is followed by the cleavage of the N-O bond, leading to the formation of a cyanoenolate anion. The kinetics of the base-induced decomposition of 4- and 5-phenylisoxazole (B86612) and their derivatives have been studied, and the mechanism has been established as a one-stage concerted abstraction of the proton at C3 and scission of the N-O bond. rsc.org

A study on the ring-opening fluorination of isoxazoles demonstrated that treatment with an electrophilic fluorinating agent like Selectfluor® can lead to N-O bond cleavage. researchgate.net While the reaction with 4-methyl-5-phenylisoxazole (B76879) yielded a ring-opened α-fluorocyanoketone, the reaction with 5-phenylisoxazole resulted in electrophilic aromatic fluorination at the C4 position, indicating that C4-substitution is a requirement for this specific ring-opening reaction. researchgate.net

Conversion to Diverse Synthetic Units (e.g., β-hydroxy ketones, γ-amino alcohols)nih.gov

The ring-opening of isoxazoles provides a powerful tool for the synthesis of various acyclic compounds. For example, the reductive cleavage of Δ²-isoxazolines, which can be considered as partially reduced isoxazoles, with iron and ammonium (B1175870) chloride yields β-hydroxy ketones. capes.gov.br This method offers a chemoselective protocol for the preparation of these valuable synthetic intermediates.

Furthermore, isoxazoles are recognized as important precursors for the synthesis of γ-amino alcohols. chemrxiv.orgbeilstein-journals.org The transformation involves the reductive cleavage of the isoxazole ring, which unmasks a β-dicarbonyl or a related functional group, followed by further functional group manipulations to afford the desired γ-amino alcohol.

Functionalization and Derivatization Strategies on 4-Methyl-3,5-diphenylisoxazole

The peripheral substituents on the 4-methyl-3,5-diphenylisoxazole core offer multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives.

Electrophilic Aromatic Substitution on Phenyl Moieties

The two phenyl rings at the 3- and 5-positions of the isoxazole core are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The isoxazole ring itself is an electron-withdrawing group, which will direct incoming electrophiles to the meta-positions of the phenyl rings. However, the directing effect is often overcome by the inherent activating or deactivating nature of other substituents that may be present on the phenyl rings.

Standard nitration conditions, employing a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the phenyl rings. masterorganicchemistry.comyoutube.com Similarly, sulfonation can be achieved using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). youtube.comlibretexts.org Halogenation, such as bromination or chlorination, can be carried out using the corresponding halogen in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org The regioselectivity of these substitutions will be influenced by the steric and electronic properties of the isoxazole core and any existing substituents on the phenyl rings.

Side-Chain Functionalization at the 4-Methyl Group

The methyl group at the 4-position of the isoxazole ring is a key handle for introducing further functionality.

The benzylic-like protons of the 4-methyl group are susceptible to radical abstraction, making this position ideal for radical halogenation reactions. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of allylic and benzylic positions. organic-chemistry.org The reaction is typically initiated by a radical initiator, such as AIBN or light. In the case of 4-methyl-3,5-diphenylisoxazole, treatment with NBS would be expected to yield 4-(bromomethyl)-3,5-diphenylisoxazole. This brominated derivative serves as a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 4-position. Studies on the bromination of methyl groups on other heterocyclic systems, such as 1,4-dihydropyridines, have shown NBS to be an effective reagent. nih.gov

Nucleophilic Attack and Rearrangement Pathways

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a critical structural motif in a variety of pharmacologically active compounds. The reactivity of the isoxazole ring is characterized by the inherent weakness of the N-O bond, making it susceptible to various transformations, including nucleophilic attack and rearrangements. These reactions are often initiated by the cleavage of this bond, leading to a cascade of events that result in the formation of new molecular architectures.

The nature of substituents on the isoxazole core significantly influences its susceptibility to nucleophilic attack and the subsequent rearrangement pathways. In the case of 4-methyl-3,5-diphenylisoxazole, the electron-donating methyl group at the C4 position and the phenyl groups at the C3 and C5 positions modulate the electron density of the ring, thereby affecting its reactivity.

Studies on related isoxazole systems have provided insights into potential nucleophilic attack and rearrangement pathways. For instance, the reaction of 2-substituted ethyl 2,5-dihydro-5-oxoisoxazole-4-carboxylates with heterocyclic amines leads to ring cleavage and the formation of fused pyrimidines. researchgate.net Similarly, base-promoted rearrangements have been observed in isoxazolo[4,5-b]pyridines, leading to the formation of 3-hydroxy-2-(2-aryl ias.ac.inbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.org This type of rearrangement, known as the Boulton–Katritzky rearrangement, proceeds through a series of bond cleavages and formations initiated by a nucleophilic attack. beilstein-journals.org

While direct studies on the nucleophilic attack on 4-methyl-3,5-diphenylisoxazole are not extensively documented, the general principles of isoxazole chemistry suggest that strong nucleophiles could attack the electrophilic centers of the ring, potentially leading to ring-opening or substitution reactions. The specific pathway would be dependent on the nature of the nucleophile and the reaction conditions.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms is fundamental to understanding and predicting the chemical behavior of isoxazole derivatives. Mechanistic studies provide a detailed picture of the transition states, intermediates, and the sequence of bond-making and bond-breaking events that occur during a chemical transformation.

Detailed Mechanistic Studies of Isoxazole Forming Reactions

The synthesis of the isoxazole ring itself is a subject of detailed mechanistic investigation. A common method for the formation of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. The regioselectivity and stereoselectivity of this reaction are of particular interest.

For the synthesis of 3,5-disubstituted isoxazoles, such as 3,5-diphenylisoxazole (B109209), the reaction of a nitrile oxide with a terminal alkyne is a key step. The mechanism involves the concerted addition of the 1,3-dipole (nitrile oxide) to the dipolarophile (alkyne). The frontier molecular orbital (FMO) theory is often employed to explain the observed regioselectivity.

ReactantsReaction TypeKey Mechanistic Features
Nitrile Oxide and Alkyne[3+2] CycloadditionConcerted addition, regioselectivity governed by FMO theory.
Chalcone OximeOxidative CyclizationFormation of a five-membered ring through intramolecular cyclization and subsequent oxidation.

Understanding the Reactivity Pathways of 4-Methyl-3,5-diphenylisoxazole Transformations

The transformations of 4-methyl-3,5-diphenylisoxazole are expected to be influenced by the substituents on the isoxazole core. The weak N-O bond is a key reactive site, and its cleavage can initiate a variety of rearrangement pathways.

Photochemical transformations of isoxazoles have been shown to proceed via the formation of a transient azirine intermediate upon N-O bond cleavage. ias.ac.in This intermediate can then rearrange to form various products. For example, the photolysis of 4,5-diphenylisoxazole (B84616) has been reported to yield a ketonitrile, α-benzoylphenylacetonitrile, through a mechanism involving homolysis of the N-O bond followed by hydrogen migration. ias.ac.in

Thermal rearrangements of isoxazoles also provide insights into their reactivity. Flash pyrolysis of 3,5-diphenylisoxazole at high temperatures has been shown to yield 2,5-diphenyloxazole, 2-phenylindole, and benzamide (B126) as major products. rsc.org These transformations are thought to proceed through a series of complex radical and pericyclic reactions initiated by the thermal cleavage of the N-O bond.

The presence of the methyl group at the C4 position in 4-methyl-3,5-diphenylisoxazole is likely to influence the stability of any intermediates formed during these transformations and may favor certain rearrangement pathways over others.

TransformationConditionsProposed IntermediateMajor Products
Photolysis of 4,5-diphenylisoxazoleUV irradiationAzirineα-Benzoylphenylacetonitrile
Thermal pyrolysis of 3,5-diphenylisoxazole960 °CNot specified2,5-Diphenyloxazole, 2-Phenylindole, Benzamide

In-depth Spectroscopic Analysis of 4-Methyl-3,5-diphenylisoxazole Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed spectroscopic and structural elucidation data for the specific compound Isoxazole, 4-methyl-3,5-diphenyl- . While extensive research exists for various isomers and related isoxazole derivatives, the specific analytical data required to construct a thorough profile for 4-methyl-3,5-diphenylisoxazole is not publicly available.

The structural characterization of a chemical compound relies heavily on modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for mapping the carbon and proton framework, while Mass Spectrometry (MS) is essential for confirming the molecular weight and deducing the fragmentation patterns. The combination of these methods, particularly advanced 2D NMR and high-resolution mass spectrometry, allows for the unambiguous determination of a molecule's three-dimensional structure and connectivity.

For many related compounds, such as 3,5-diphenylisoxazole and 5-methyl-3,4-diphenylisoxazole (B1353969), detailed spectral data including ¹H NMR, ¹³C NMR, and mass spectra are well-documented in various research articles and chemical libraries. rsc.orgrsc.orgchemicalbook.com For instance, the ¹H NMR spectrum of the isomer 5-methyl-3,4-diphenylisoxazole shows a characteristic singlet for the methyl protons around 2.43 ppm and a multiplet for the aromatic protons between 7.19 and 7.43 ppm. chemicalbook.com Similarly, the parent compound, 3,5-diphenylisoxazole, has been thoroughly characterized, with its isoxazole proton appearing as a singlet at approximately 6.84 ppm in the ¹H NMR spectrum. rsc.orgrsc.org

However, despite targeted searches for "4-methyl-3,5-diphenylisoxazole," specific datasets corresponding to its unique substitution pattern are absent from the accessed scientific records. This includes a lack of published data for:

Proton and Carbon-13 NMR: Specific chemical shifts and coupling constants for the methyl and phenyl groups attached to the isoxazole ring at the 4 and 3,5 positions, respectively.

2D NMR: Correlational data (e.g., COSY, HSQC, HMBC) that would definitively establish the connectivity between the methyl group and the C4 position of the isoxazole ring and the surrounding phenyl groups.

High-Resolution Mass Spectrometry: Precise mass measurements to confirm the elemental formula (C₁₆H₁₃NO).

Tandem Mass Spectrometry: Fragmentation data to understand the specific cleavage pathways of the 4-methyl substituted isoxazole ring.

The absence of this information in the public domain prevents a detailed discussion and the creation of the specified data tables for an advanced spectroscopic and structural elucidation of 4-methyl-3,5-diphenylisoxazole. While the synthesis and characterization of numerous isoxazole derivatives are frequently reported due to their significance in medicinal chemistry, it appears this particular isomer has not been the subject of a detailed, published spectroscopic study or the data is not available in the searched repositories. rsc.orgsemanticscholar.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

There are no published X-ray crystallographic studies for 4-methyl-3,5-diphenylisoxazole in the searched databases. Consequently, information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and conformational analysis derived from single-crystal X-ray diffraction, is currently unavailable. While crystallographic data exists for other substituted isoxazoles, these findings cannot be extrapolated to accurately describe the crystal structure of 4-methyl-3,5-diphenylisoxazole.

Due to the absence of specific data for the requested compound, a detailed article with data tables as per the provided outline cannot be generated.

Reactivity and Chemical Transformations

Reactivity of the Isoxazole Ring

The isoxazole ring is an aromatic system, but the inherent weakness of the N-O bond makes it susceptible to cleavage under certain reductive or basic conditions. benthamdirect.comresearchgate.net This reactivity allows isoxazoles to act as synthetic precursors to other difunctionalized compounds. benthamdirect.comresearchgate.net

Classical and Established Synthetic Routes to Isoxazoles

The traditional syntheses of isoxazoles have long relied on the cyclization of linear precursors, primarily through reactions involving hydroxylamine (B1172632) and its derivatives with 1,3-dicarbonyl compounds or their equivalents. These methods, while established, are fundamental to understanding the chemistry of isoxazole formation.

One of the most prominent and widely utilized classical methods for constructing the isoxazole ring is the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine or its salts, such as hydroxylamine hydrochloride. tcichemicals.comresearchgate.net

In a typical procedure for synthesizing a compound analogous to the title structure, such as 3,5-diphenylisoxazole (B109209), 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) is treated with hydroxylamine hydrochloride. tcichemicals.com The reaction proceeds by an initial nucleophilic attack of the hydroxylamine on one of the carbonyl groups, forming a hemiaminal intermediate, which then dehydrates to an oxime. Subsequent intramolecular cyclization via the attack of the oxime hydroxyl group on the remaining carbonyl, followed by another dehydration step, yields the aromatic isoxazole ring. A representative procedure involves refluxing 1,3-diphenyl-1,3-propanedione with hydroxylamine hydrochloride in ethanol, which can afford 3,5-diphenylisoxazole in excellent yield. tcichemicals.com

Similarly, α,β-unsaturated ketones, also known as chalcones, serve as valuable precursors for isoxazoles. researchgate.net The reaction of a chalcone with hydroxylamine initially forms a Michael adduct, which then cyclizes and dehydrates to the corresponding isoxazoline. Oxidation of the isoxazoline, or in some cases, direct formation under specific reaction conditions, leads to the isoxazole. For instance, various substituted chalcones can be cyclized with hydroxylamine in the presence of a base to yield 3,5-diaryl isoxazoles. researchgate.net

Table 1: Synthesis of 3,5-Diaryl Isoxazoles from 1,3-Diaryl-1,3-diketones and Hydroxylamine Hydrochloride
1,3-Diketone PrecursorReaction ConditionsProductYield (%)Reference
1,3-Diphenyl-1,3-propanedioneNH2OH·HCl, Ethanol, Reflux3,5-Diphenylisoxazole99 tcichemicals.com
1-(4-Methoxyphenyl)-3-phenyl-1,3-propanedioneNH2OH·HCl, Pyridine, Reflux3-(4-Methoxyphenyl)-5-phenylisoxazole / 5-(4-Methoxyphenyl)-3-phenylisoxazole55-70 (mixture) rasayanjournal.co.in
1-(4-Chlorophenyl)-3-phenyl-1,3-propanedioneNH2OH·HCl, Pyridine, Reflux3-(4-Chlorophenyl)-5-phenylisoxazole / 5-(4-Chlorophenyl)-3-phenylisoxazole55-70 (mixture) rasayanjournal.co.in

Condensation reactions are at the heart of many classical isoxazole syntheses. The Claisen isoxazole synthesis, which involves the reaction of 1,3-dicarbonyls with hydroxylamine, is a prime example of a cyclocondensation reaction. nih.gov This pathway is characterized by the sequential formation and loss of water molecules to build the heterocyclic ring. However, a significant challenge with unsymmetrical 1,3-diketones is the potential formation of a mixture of two regioisomeric isoxazoles, which can complicate purification and reduce the yield of the desired product. nih.gov

To overcome the regioselectivity issues, β-enamino diketones have been employed as precursors. These substrates offer a more controlled reaction with hydroxylamine, leading to the regioselective synthesis of functionalized isoxazoles by directing the initial nucleophilic attack. nih.gov Another effective condensation pathway involves the reaction of β-dimethylaminovinyl ketones with hydroxylamine. researchgate.net In this method, the dimethylamino group acts as a good leaving group, facilitating the cyclization step after the initial formation of the oxime. This approach has been used to synthesize a variety of 3- and 5-substituted isoxazoles with good yields. researchgate.net

Modern Catalytic Approaches in Isoxazole Synthesis

The evolution of synthetic organic chemistry has introduced a variety of catalytic methods for isoxazole synthesis, offering milder reaction conditions, higher efficiency, and greater control over regioselectivity compared to classical approaches. Transition metal catalysis has been particularly impactful in this regard.

Transition metal catalysts have enabled the development of novel cycloaddition strategies for the construction of the isoxazole ring. These methods often involve the in situ generation of reactive intermediates that readily undergo cyclization.

Copper catalysis has emerged as a powerful tool in isoxazole synthesis. A notable example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has been adapted for isoxazole synthesis. More directly, copper catalysts are used in the [3+2] cycloaddition of alkynes with nitrile oxides, which can be generated in situ.

A specific and efficient method involves the oxidation of propargylamines to the corresponding oximes, followed by a copper(I) chloride (CuCl)-mediated intramolecular cyclization. organic-chemistry.org This one-pot sequence provides a direct route to a range of isoxazoles with good functional group compatibility. The reaction is believed to proceed through a copper-catalyzed isomerization of the initially formed mixture of (E)- and (Z)-oxime isomers to the reactive (Z)-isomer, which then undergoes cyclization.

Table 2: Examples of Copper-Catalyzed Isoxazole Synthesis
Starting MaterialCatalyst/ReagentsProduct TypeReference
Propargylaminem-CPBA, CuClSubstituted Isoxazole organic-chemistry.org
Terminal Alkyne and AldoximeCu(I) catalyst3,5-Disubstituted Isoxazole nih.gov

Gold catalysts, particularly gold(III) chloride (AuCl₃), have proven to be highly effective in promoting the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.org This methodology is attractive due to its mild reaction conditions, high yields, and excellent regioselectivity, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply varying the substituents on the starting oxime.

The proposed mechanism involves the activation of the alkyne's triple bond by the carbophilic AuCl₃, forming a π-complex. This is followed by a 5-endo-dig cyclization, where the oxime nitrogen attacks the activated alkyne, leading to a cyclized intermediate. Subsequent protodeauration regenerates the catalyst and furnishes the final isoxazole product. This method tolerates a wide range of functional groups and provides a powerful route to complex isoxazole structures.

An exploration of the synthetic routes leading to 4-methyl-3,5-diphenylisoxazole and its structural analogs reveals a diverse and evolving landscape of chemical innovation. This article delves into specific methodologies, from metal-catalyzed reactions to green and electrochemical alternatives, highlighting the sophisticated strategies chemists employ to construct the isoxazole core with precision and efficiency.

Computational Chemistry and Theoretical Studies of 4 Methyl 3,5 Diphenylisoxazole

Electronic Structure and Aromaticity Analysis of the Isoxazole (B147169) Ring System

A foundational aspect of understanding 4-methyl-3,5-diphenylisoxazole would involve a detailed analysis of its electronic properties, with a particular focus on the isoxazole ring.

Quantum chemical calculations are essential for exploring the electronic structure of molecules. Density Functional Theory (DFT) is a widely used set of methods that balances computational cost with accuracy, making it suitable for a molecule of this size. researchgate.netresearchgate.net In a hypothetical study, DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), would be used to optimize the geometry of 4-methyl-3,5-diphenylisoxazole. researchgate.netnih.gov

These calculations would yield crucial electronic data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. ijpcbs.com A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would also be visualized to identify the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Methyl-3,5-diphenylisoxazole

ParameterHypothetical ValueSignificance
Total Energy (Hartree)Data not availableOverall thermodynamic stability of the molecule.
HOMO Energy (eV)Data not availableEnergy of the outermost electron-filled orbital; relates to ionization potential.
LUMO Energy (eV)Data not availableEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (eV)Data not availableIndicates chemical reactivity and electronic transition energy.
Dipole Moment (Debye)Data not availableMeasures the overall polarity of the molecule.

This table is for illustrative purposes only. The values are placeholders and would need to be determined by actual quantum chemical calculations.

The isoxazole ring is considered an aromatic heterocycle, but its aromaticity is influenced by the presence of two different heteroatoms (nitrogen and oxygen) and the substituents attached to the ring. researchgate.net To quantify the degree of aromaticity in the isoxazole moiety of 4-methyl-3,5-diphenylisoxazole, several indices would be calculated.

One common geometry-based index is the Harmonic Oscillator Model of Aromaticity (HOMA) . researchgate.net A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic structure. Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS) , would also be employed. NICS values are typically calculated at the center of the ring; negative values are indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.net Other electronic indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) could further refine the analysis of electron delocalization.

Reaction Pathway Modeling and Transition State Characterization for Isoxazole Transformations

Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions, including those for the synthesis and derivatization of isoxazoles.

The synthesis of substituted isoxazoles often involves [3+2] cycloaddition reactions, where a nitrile oxide reacts with an alkyne or alkene. youtube.com A key synthetic route to 3,5-disubstituted isoxazoles is the reaction of a nitrile oxide with a terminal alkyne. youtube.com

A computational study would model the reaction pathway for the synthesis of 4-methyl-3,5-diphenylisoxazole. This involves identifying the structures of the reactants, transition states, intermediates, and products. By calculating the energy of each of these species, an energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is critical for understanding reaction rates and feasibility. For instance, the thermal decomposition of related heterocyclic compounds has been elucidated using such methods. mdpi.com

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., benzonitrile (B105546) oxide + 1-phenyl-1-propyne).
Transition StateData not availableHighest energy point along the reaction coordinate.
IntermediateData not availableA metastable species formed during the reaction.
ProductsData not availableFinal molecule (4-methyl-3,5-diphenylisoxazole).

This table is for illustrative purposes only, representing the type of data generated from reaction pathway modeling.

In many chemical reactions, multiple products can be formed. Computational modeling can predict which isomer (regioisomer or stereoisomer) is more likely to be produced. For the synthesis of 4-methyl-3,5-diphenylisoxazole, the cycloaddition reaction could potentially yield different regioisomers. By calculating the activation energies for all possible pathways, the pathway with the lowest energy barrier can be identified, which corresponds to the major product. This predictive capability is one of the most powerful applications of computational chemistry in synthesis design.

Conformational Analysis and Molecular Dynamics Simulations of Substituted Isoxazoles

The three-dimensional shape (conformation) of a molecule is crucial to its function. The phenyl rings in 4-methyl-3,5-diphenylisoxazole are not fixed in space and can rotate around their single bonds to the isoxazole core.

A conformational analysis would identify the most stable arrangement of these rings. This is typically done by systematically rotating the bonds and calculating the energy of each resulting conformation. The lowest energy conformation is the most populated one at equilibrium.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. ajchem-a.com An MD simulation would solve Newton's equations of motion for the atoms of 4-methyl-3,5-diphenylisoxazole, often in a simulated solvent environment, to observe its flexibility and structural fluctuations under near-physiological conditions. ijpcbs.comajchem-a.com This analysis can reveal how the molecule explores different conformational states and how its structure is influenced by its environment, which is particularly important for understanding potential biological interactions.

Q & A

Basic: What are the standard synthetic routes for 4-methyl-3,5-diphenylisoxazole, and how can reaction yields be optimized?

Methodological Answer:
The most common approach involves cyclocondensation of substituted hydrazides or nitriles with hydroxylamine derivatives. For example, refluxing substituted benzaldehyde with amino-triazole precursors in ethanol/acetic acid yields isoxazole derivatives (65% yield) . To optimize yields:

  • Use DMSO as a solvent for improved solubility of intermediates.
  • Employ reflux conditions (4–18 hours) to drive reactions to completion.
  • Apply fractional crystallization (water-ethanol) for purification .
  • Monitor reaction progress via TLC or HPLC to identify incomplete conversions.

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Elemental analysis confirms molecular composition (e.g., C, H, N percentages).
  • Spectroscopy :
    • IR identifies functional groups (e.g., CO bands at ~1710 cm⁻¹ for isoxazole rings) .
    • ¹H/¹³C NMR detects aromatic protons (δ7.2–7.8 ppm) and methyl groups (δ2.1–2.5 ppm) .
  • Melting point analysis (e.g., 141–143°C) ensures consistency with literature values .

Advanced: How can factorial design optimize reaction conditions for novel derivatives?

Methodological Answer:
A two-factor factorial design can systematically test variables:

  • Factors : Temperature (80°C vs. 120°C), solvent polarity (ethanol vs. DMF).
  • Responses : Yield, purity, reaction time.
  • Example : Higher polarity solvents (DMF) may enhance cyclization but require shorter reflux times to avoid decomposition .
  • Use ANOVA to identify significant factors and derive predictive models for scaling .

Advanced: How are structural ambiguities (e.g., isomerism) resolved in substituted derivatives?

Methodological Answer:

  • X-ray crystallography definitively confirms regiochemistry and stereochemistry. For example, XRD revealed puckering parameters in 3,5-bis(4-methoxyphenyl) analogs .
  • Computational modeling (DFT calculations) predicts stability of isomers.
  • NOESY NMR detects spatial proximity of substituents to distinguish between regioisomers .

Advanced: How to address contradictions in reported biological activities (e.g., antifungal vs. inactive derivatives)?

Methodological Answer:

  • Perform structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups at C4 enhance antifungal activity) .
  • Standardize bioassays : Use identical fungal strains (e.g., Candida albicans ATCC 90028) and MIC protocols.
  • Evaluate physicochemical properties : Lipophilicity (logP) impacts membrane permeability; derivatives with logP >3.5 show better activity .

Basic: What assays are recommended for evaluating biological activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ values) .
  • Cytotoxicity : MTT assay against human cell lines (e.g., HeLa) to assess selectivity .

Advanced: How can solubility and stability challenges be mitigated for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability.
  • Stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring .

Advanced: What computational tools predict the reactivity of 4-methyl-3,5-diphenylisoxazole in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular docking : Predict binding affinities to biological targets (e.g., fungal CYP51).
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with reaction rates .

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